molecular formula C14H12N4O7 B2486272 (Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 54107-19-6

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2486272
CAS No.: 54107-19-6
M. Wt: 348.271
InChI Key: ZDDNIFADMKUMSG-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H12N4O7 and its molecular weight is 348.271. The purity is usually 95%.
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Mechanism of Action

Target of Action

The2,4-dinitrophenyl group is known to play a role as an allergen and an epitope . An epitope is a specific site on an antigen to which an antibody binds, suggesting that this compound may interact with the immune system.

Mode of Action

Compounds containing a2,4-dinitrophenyl group are known to undergo reactions with amines . This suggests that the compound could interact with its targets through a similar mechanism, possibly involving the formation of a covalent bond with an amine group on the target molecule.

Pharmacokinetics

Compounds containing a2,4-dinitrophenyl group are known to be shock sensitive , which could potentially impact their bioavailability and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the shock sensitivity of compounds containing a 2,4-dinitrophenyl group suggests that physical factors such as pressure and temperature could impact their stability and reactivity.

Properties

IUPAC Name

3-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7/c1-7-5-12(19)13(14(20)25-7)8(2)15-16-10-4-3-9(17(21)22)6-11(10)18(23)24/h3-6,16,19H,1-2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDNIFADMKUMSG-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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